molecular formula C15H16N2O B091813 Phenatine CAS No. 139-68-4

Phenatine

Cat. No. B091813
CAS RN: 139-68-4
M. Wt: 240.3 g/mol
InChI Key: KJRJJAZBUWXZFN-UHFFFAOYSA-N
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Description

Phenatine, also known as phenylthiohydantoin, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is a heterocyclic compound that contains a hydantoin ring with a phenylthio group attached to it. Phenatine has been widely studied for its potential applications in the field of medicinal chemistry, as well as its use as a reagent in organic synthesis.

Mechanism Of Action

Phenatine is a thiol-containing compound that is capable of forming covalent bonds with proteins and other biomolecules. It has been shown to react with the sulfhydryl groups of cysteine residues in proteins, leading to the formation of disulfide bonds and other covalent modifications. This mechanism of action has been exploited in a variety of applications, including the development of protein-based drugs and the study of protein structure and function.

Biochemical And Physiological Effects

Phenatine has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of proteases and other enzymes, the ability to induce protein aggregation, and the ability to modulate protein-protein interactions. These effects have been studied in a variety of biological systems, including bacteria, yeast, and mammalian cells.

Advantages And Limitations For Lab Experiments

Phenatine has several advantages as a reagent in laboratory experiments, including its ability to selectively modify cysteine residues in proteins, its stability under a wide range of conditions, and its relatively low cost. However, it also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are several potential future directions for research on phenatine, including the development of new methods for its synthesis, the investigation of its interactions with specific proteins and other biomolecules, and the development of new applications in the field of medicinal chemistry. Additionally, there is potential for the use of phenatine in the development of new materials and in the study of non-biological systems.

Synthesis Methods

Phenatine can be synthesized through a variety of methods, including the reaction of phenylthiourea with chloroacetic acid, the reaction of phenylthiourea with glyoxylic acid, and the reaction of phenylthiourea with chloroacetic acid followed by cyclization with ammonium hydroxide. Each of these methods has its own advantages and limitations, and the choice of method depends on the specific application.

Scientific Research Applications

Phenatine has been widely used in scientific research for a variety of applications, including the synthesis of peptides and proteins, the study of enzyme kinetics, and the investigation of protein-protein interactions. It has also been used as a reagent in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and materials.

properties

CAS RN

139-68-4

Product Name

Phenatine

Molecular Formula

C15H16N2O

Molecular Weight

240.3 g/mol

IUPAC Name

N-(1-phenylpropan-2-yl)pyridine-3-carboxamide

InChI

InChI=1S/C15H16N2O/c1-12(10-13-6-3-2-4-7-13)17-15(18)14-8-5-9-16-11-14/h2-9,11-12H,10H2,1H3,(H,17,18)

InChI Key

KJRJJAZBUWXZFN-UHFFFAOYSA-N

SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2

Canonical SMILES

CC(CC1=CC=CC=C1)NC(=O)C2=CN=CC=C2

Other CAS RN

139-68-4

synonyms

Fenatin
Fencarol
Phencarol
quifenadine
quifenadine hydrobromide, (+-)-isomer
quifenadine hydrochloride
quinuclidinyl-3-diphenylcarbinol

Origin of Product

United States

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